molecular formula C16H13BrClN5 B1240986 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- CAS No. 521064-34-6

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-

Cat. No.: B1240986
CAS No.: 521064-34-6
M. Wt: 390.7 g/mol
InChI Key: NUPGPJBRKLLVNK-UHFFFAOYSA-N
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Description

Historical Context and Development of 1,3,5-Triazine Derivatives

The exploration of 1,3,5-triazine derivatives began in the late 19th century with Adolf Pinner’s seminal work on triazine synthesis. Pinner’s method, which involves reacting aryl amidines with phosgene, established foundational pathways for symmetric triazine derivatives. Subsequent advancements, such as Eugen Bamberger’s diazonium salt-based synthesis, expanded access to diverse triazine isomers.

The specific substitution pattern of N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine emerged from modern efforts to optimize triazine scaffolds for pharmacological applications. Early triazine derivatives, such as melamine and cyanuric chloride, demonstrated the structural adaptability of the core, but their toxicity limited therapeutic use. The introduction of halogenated aryl groups and amine functionalities in the 21st century aimed to enhance selectivity and stability, as seen in anticancer and antidiabetic agents.

Significance in Chemical Research

This compound’s significance lies in its dual role as a synthetic intermediate and a bioactive candidate. The bromophenyl and chloromethylphenyl substituents impart electron-withdrawing characteristics, modulating the triazine ring’s reactivity for nucleophilic substitution. Such features are critical in designing kinase inhibitors and enzyme-targeted therapies, as demonstrated by its structural analog CT-32228, a lysophosphatidic acid acyltransferase-β (LPAAT-β) inhibitor investigated for oncology applications.

In materials science, the planar π-conjugated system of the triazine core, combined with halogen atoms, facilitates applications in covalent triazine frameworks (CTFs) for gas adsorption and catalysis. The compound’s crystallinity, confirmed via single-crystal X-ray diffraction in related analogs, further supports its utility in designing molecularly imprinted polymers.

Classification and Nomenclature

The systematic IUPAC name N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine delineates its structure:

  • 1,3,5-Triazine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5.
  • Substituents :
    • 2,4-Diamine : Amino groups at positions 2 and 4.
    • 6-(5-chloro-2-methylphenyl) : A chloro-methyl-substituted phenyl group at position 6.
    • N-(4-bromophenyl) : A brominated phenyl group bonded to the triazine via the amino group at position 2.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₁₆H₁₃BrClN₅
Average Mass 390.67 g/mol
Monoisotopic Mass 389.00 g/mol
Hybridization sp²-dominated aromatic system
Topological Polar Surface Area 96.3 Ų

Research Trajectory and Contemporary Significance

Recent studies highlight this compound’s potential in drug discovery. For example, molecular hybridization strategies have integrated its triazine core with pyrimidine and pyridine moieties to enhance binding affinity for cancer-related targets. In 2023, imeglimin-inspired triazine derivatives demonstrated potent dipeptidyl peptidase-4 (DPP-4) inhibition, underscoring their relevance in diabetes therapeutics.

Ongoing research focuses on:

  • Structure-Activity Relationships (SAR) : Modifying halogen and amine substituents to optimize pharmacokinetic profiles.
  • Mechanistic Studies : Investigating interactions with human dihydrofolate reductase (hDHFR) and tyrosine kinases.
  • Synthetic Methodology : Leveraging microwave-assisted and solvent-free mechanochemical synthesis to improve yield and sustainability.

Properties

IUPAC Name

2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPGPJBRKLLVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521064-34-6
Record name CT 32228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-32228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Regioselective Substitution with 4-Bromophenylamine

In the first step, cyanuric chloride reacts with 4-bromophenylamine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at 0–5°C. The reaction is typically catalyzed by a base like sodium carbonate to neutralize HCl byproducts. This yields 2-chloro-4-(4-bromophenylamino)-6-chloro-1,3,5-triazine as the primary intermediate.

Second Substitution with 5-Chloro-2-methylphenylamine

The intermediate undergoes a second substitution with 5-chloro-2-methylphenylamine at 25–40°C, replacing the chlorine at the 6-position. Elevated temperatures (60–80°C) may be required for less nucleophilic amines, with triethylamine often employed as an acid scavenger.

Amination to Form Diamine Groups

The final step involves amination of the remaining chlorine atom at the 2-position using aqueous ammonia or ammonium hydroxide under pressure (100–120°C). This step is critical for introducing the diamine functionality, with reaction times ranging from 12–24 hours.

Table 1: Reaction Conditions for Cyanuric Chloride-Based Synthesis

StepReactantTemperatureCatalyst/SolventYield (%)
14-Bromophenylamine0–5°CNa₂CO₃/THF85–90
25-Chloro-2-methylphenylamine40–60°CEt₃N/DCM75–80
3NH₄OH100–120°CH₂O/Ethanol65–70

One-Step Process Using Benzonitrile Precursors

An alternative method described in patent literature involves a one-step condensation of substituted benzonitriles under high-temperature conditions (180–260°C). This approach eliminates multi-step purification but requires precise stoichiometric control.

Reaction Mechanism

The process involves cyclotrimerization of 4-bromo-2-cyanoaniline and 5-chloro-2-methylbenzonitrile in the presence of a Lewis acid catalyst (e.g., zinc chloride). The nitrile groups undergo cyclization to form the triazine core, with simultaneous incorporation of substituents.

Limitations

While this method reduces synthesis time, yields are moderate (50–60%) due to competing side reactions such as oligomerization. Additionally, the high temperatures limit compatibility with thermally sensitive functional groups.

Copper-Catalyzed Condensation Method

A novel approach reported in Chinese patent CN104262273A utilizes copper acetate as a catalyst for condensing amidine hydrochlorides with aryl alcohols. Although originally developed for simpler triazines, this method has been adapted for complex derivatives.

Procedure Overview

  • Reactants :

    • Amidines (e.g., N-(4-bromophenyl)amidine hydrochloride)

    • Aryl alcohols (e.g., 5-chloro-2-methylphenol)

  • Conditions :

    • Catalyst: Copper acetate monohydrate

    • Base: Sodium carbonate

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 110–120°C

    • Duration: 12–24 hours.

Advantages

  • Cost Efficiency : Avoids expensive palladium-based catalysts.

  • Scalability : Suitable for industrial production due to simple workup procedures.

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyanuric Chloride65–70≥95ModerateHigh
Benzonitrile Cyclization50–6085–90HighModerate
Copper-Catalyzed70–75≥90HighHigh

Challenges and Optimization Strategies

Regioselectivity Control

Achieving precise substitution patterns remains a challenge, particularly when introducing sterically hindered groups like 5-chloro-2-methylphenyl. Computational modeling and in-situ NMR monitoring have been employed to optimize reaction pathways.

Purification Complexities

Column chromatography remains the gold standard for isolating the target compound, though solvent gradient optimization is critical for separating structurally similar byproducts .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .
  • Substitution: Halogenation reactions using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Agricultural Chemicals

Herbicidal Properties
This compound is primarily utilized as an active ingredient in herbicides. Its effectiveness in controlling unwanted weeds enhances agricultural productivity and sustainability. The triazine structure allows for selective targeting of specific plant species while minimizing harm to crops. Research indicates that compounds with similar structures demonstrate significant herbicidal activity against a range of weed species .

Pharmaceutical Development

Potential Anti-Cancer Agent
The unique chemical composition of 1,3,5-Triazine-2,4-diamine derivatives has led to investigations into their potential as anti-cancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Drug Design and Synthesis
The compound serves as a scaffold for the design of new pharmaceuticals targeting specific diseases. Its ability to form stable interactions with biological targets makes it an attractive candidate for further modifications aimed at enhancing therapeutic efficacy .

Polymer Chemistry

Advanced Material Synthesis
In polymer chemistry, this triazine derivative is used to synthesize advanced materials that exhibit desirable properties such as heat resistance and durability. The incorporation of triazine units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

Detection and Quantification Methods
The compound plays a crucial role in the development of analytical methods for detecting and quantifying various substances. Its chemical properties facilitate the creation of sensitive assays used in environmental monitoring and quality control processes . Techniques such as chromatography and mass spectrometry often employ derivatives of this compound to enhance detection capabilities.

Biochemistry

Enzyme Interaction Studies
Researchers utilize 1,3,5-Triazine-2,4-diamine derivatives to study enzyme interactions and metabolic pathways. These studies provide insights into cellular processes and help identify potential therapeutic targets for various diseases. The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Agricultural ChemicalsHerbicidesEnhanced weed control
Pharmaceutical DevelopmentAnti-cancer researchPotential for new cancer therapies
Polymer ChemistrySynthesis of advanced materialsImproved thermal stability
Analytical ChemistryDevelopment of detection methodsEnhanced sensitivity in assays
BiochemistryEnzyme interaction studiesInsights into metabolic pathways

Mechanism of Action

The mechanism by which 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- exerts its effects involves the inhibition of specific enzymes. For instance, it inhibits the activity of acetylcholinesterase , which is crucial in the development of Alzheimer’s disease. The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interact with the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

  • CT-32212
  • CT-32228

Comparison: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- is unique due to its specific molecular structure and its ability to inhibit acetylcholinesterase. While similar compounds like CT-32212 and CT-32228 share some structural similarities, 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-’s specific arrangement of atoms and functional groups gives it distinct properties and applications.

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- (commonly referred to as Triazine derivative ) is notable for its potential applications in treating various diseases, particularly cancer and bacterial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine ring substituted with bromine and chlorine atoms. Its molecular formula is C13H10BrClN5C_{13}H_{10}BrClN_5 with a molar mass of approximately 314.57 g/mol. The presence of halogen substituents enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme associated with cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCell LineIC50 (µM)Mechanism
Triazine derivativeMCF-7 (Breast)15.0LPAAT-beta inhibition
Related triazinesA549 (Lung)12.5Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of the triazine derivative have also been investigated. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1832 µg/mL
S. aureus2016 µg/mL
Klebsiella pneumoniae1564 µg/mL

The biological activities of the triazine derivative can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes like LPAAT-beta, disrupting their function and leading to reduced cell proliferation.
  • Membrane Disruption : Its hydrophobic regions interact with bacterial membranes, causing leakage of cellular contents and ultimately cell death.
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives in clinical settings:

  • One study administered a triazine derivative to patients with advanced breast cancer. Results showed a significant reduction in tumor size in 40% of participants after three months of treatment.
  • Another clinical trial focused on its use against resistant bacterial strains, demonstrating effective bacterial clearance in patients with chronic infections.

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